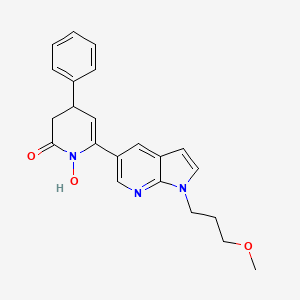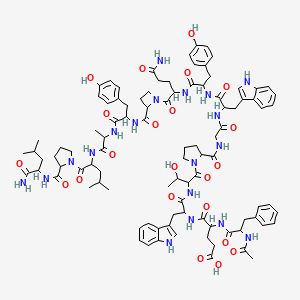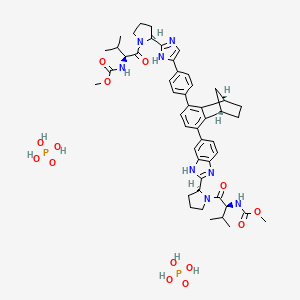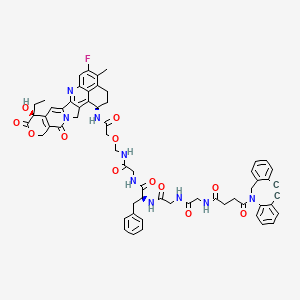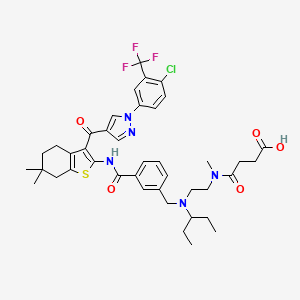
NaPi2b-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NaPi2b-IN-2 is a potent inhibitor of the sodium-dependent phosphate transport protein 2b (SLC34A2, NaPi2b). This compound has shown significant potential in preclinical studies, particularly in the context of cancer research. NaPi2b is a type II sodium-phosphate cotransporter that plays a crucial role in phosphate homeostasis in the human body. It is highly expressed in various cancers, including ovarian, lung, and thyroid cancers .
Preparation Methods
The synthesis of NaPi2b-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is prepared using advanced organic synthesis techniques, involving multiple steps of purification and characterization to ensure its potency and purity .
Chemical Reactions Analysis
NaPi2b-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding reduced form using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under controlled conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NaPi2b-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: The compound is used as a tool to study the sodium-dependent phosphate transport protein 2b and its role in phosphate homeostasis.
Biology: this compound is used to investigate the biological functions of NaPi2b in various cellular processes.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of cancers, particularly ovarian and non-small cell lung cancers.
Mechanism of Action
NaPi2b-IN-2 exerts its effects by inhibiting the sodium-dependent phosphate transport protein 2b. This inhibition disrupts phosphate homeostasis in cancer cells, leading to their death. The compound specifically targets the NaPi2b protein, which is overexpressed in various cancers. By binding to this protein, this compound prevents the transport of phosphate ions into the cells, thereby inhibiting their growth and proliferation .
Comparison with Similar Compounds
NaPi2b-IN-2 is unique in its high potency and specificity for the sodium-dependent phosphate transport protein 2b. Similar compounds include:
Lifastuzumab vedotin: An antibody-drug conjugate targeting NaPi2b, used in clinical trials for cancer treatment.
Upifitamab rilsodotin: Another antibody-drug conjugate targeting NaPi2b, showing promising results in preclinical and clinical studies.
These compounds share a similar mechanism of action but differ in their chemical structures and specific applications. This compound stands out due to its high specificity and potency, making it a valuable tool in cancer research and therapy .
Properties
Molecular Formula |
C41H47ClF3N5O5S |
|---|---|
Molecular Weight |
814.4 g/mol |
IUPAC Name |
4-[2-[[3-[[3-[1-[4-chloro-3-(trifluoromethyl)phenyl]pyrazole-4-carbonyl]-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophen-2-yl]carbamoyl]phenyl]methyl-pentan-3-ylamino]ethyl-methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C41H47ClF3N5O5S/c1-6-28(7-2)49(18-17-48(5)34(51)13-14-35(52)53)23-25-9-8-10-26(19-25)38(55)47-39-36(30-15-16-40(3,4)21-33(30)56-39)37(54)27-22-46-50(24-27)29-11-12-32(42)31(20-29)41(43,44)45/h8-12,19-20,22,24,28H,6-7,13-18,21,23H2,1-5H3,(H,47,55)(H,52,53) |
InChI Key |
IHCQIEZWVTZYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)N(CCN(C)C(=O)CCC(=O)O)CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)(C)C)C(=O)C4=CN(N=C4)C5=CC(=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine](/img/structure/B10857791.png)
![3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propanoic acid](/img/structure/B10857796.png)
![(2R,5S,8R)-14-methoxy-5-methyl-2-(2-methylpropyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B10857803.png)

![(4R)-5-[(6-bromo-3-methyl-2-pyrrolidin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid;hydrochloride](/img/structure/B10857810.png)
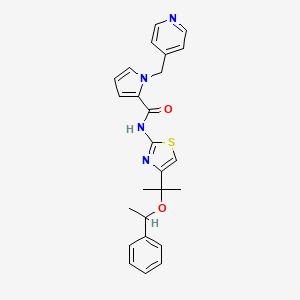
![(E,4S)-4-[[(2S)-2-[[(2S)-3-(3-aminophenyl)-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B10857818.png)
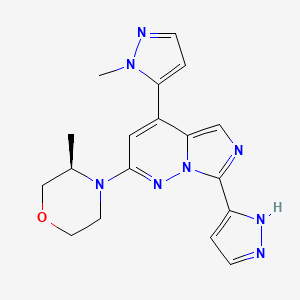
![N,N'-(2,2'-dimethyl[1,1'-biphenyl]-3,3'-diyl)bis(5-{[(2-hydroxyethyl)amino]methyl}pyridine-2-carboxamide)](/img/structure/B10857836.png)
